2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride
Overview
Description
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of the pyrazole ring in its structure adds to its chemical versatility and potential biological activity.
Mechanism of Action
The specific actions of a pyrazole compound depend on its structure and the presence of various functional groups. Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Biochemical Analysis
Biochemical Properties
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties . Additionally, it binds to specific proteins, altering their conformation and activity, which can impact cellular signaling and metabolic processes .
Cellular Effects
The effects of this compound on cells are diverse and multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules . This modulation can affect various cellular processes, including proliferation, differentiation, and apoptosis. Furthermore, the compound has been reported to alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, the compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can interact with transcription factors, influencing gene expression and subsequent protein synthesis . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . In in vitro and in vivo studies, the compound has shown sustained effects on cellular function, with some long-term impacts on cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can modulate the activity of enzymes involved in lipid metabolism, affecting lipid synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in certain cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These factors determine the compound’s localization and accumulation in target tissues, impacting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and subsequent biochemical effects . For instance, nuclear localization can enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a spirocyclic ketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain consistent reaction conditions and improve overall yield. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxamide: Shares the pyrazole ring but lacks the spirocyclic structure.
2-azaspiro[4.4]nonane-1,3-dione: Contains the spirocyclic core but lacks the pyrazole ring.
Uniqueness
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride is unique due to the combination of the spirocyclic structure and the pyrazole ring. This dual feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c15-9-5-11(3-1-2-4-11)10(16)14(9)8-6-12-13-7-8;/h6-7H,1-5H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIVBBMMCFSYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CNN=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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